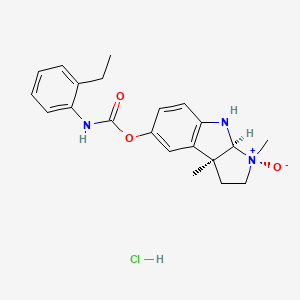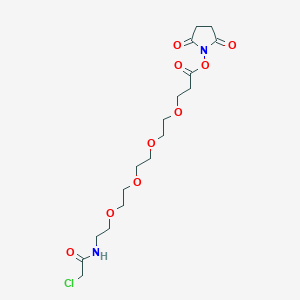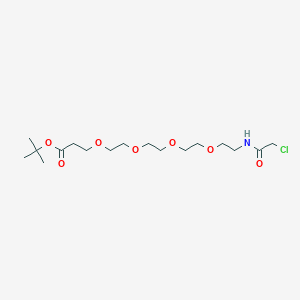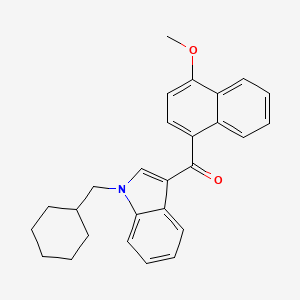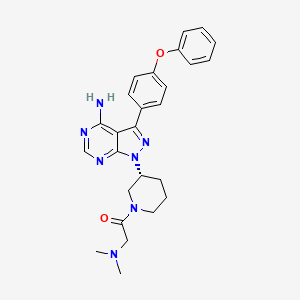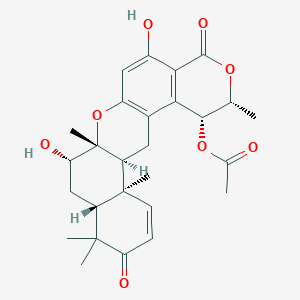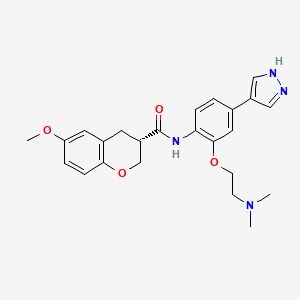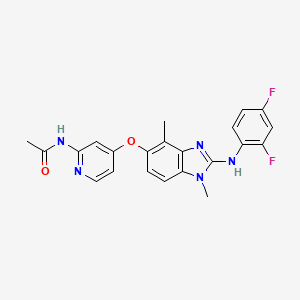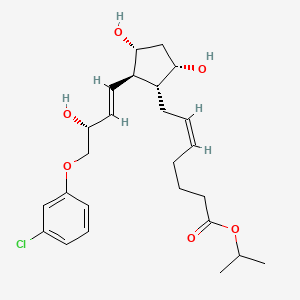
(+)-Cloprostenol isopropyl ester
Vue d'ensemble
Description
(+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is an FP receptor agonist and a potent luteolytic agent in rats and hamsters. (+)-Cloprostenol is the optically active, 15(R) enantiomer of cloprostenol responsible for the majority of its biological activity. It is 200 times more potent than PGF2α in terminating pregnancy when given subcutaneously at a daily dose of 0.125 μg/kg in rats and hamsters, without the side effects associated with PGF2α.1 (+)-Cloprostenol was also shown to be a potent inhibitor of rat adipose precursor differentiation in primary cultures with an IC50 value of 3 x 10-12 M. (+)-Cloprostenol isopropyl ester is a more lipid soluble form of cloprostenol.
(+)-Cloprostenol is a PGF2α agonist and a synthetic analog of prostaglandin F2α (PGF2α). (+)-Cloprostenol reliably induces luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Note: pure this compound is an oily material. For the convenience of use, this product is supplied as ethanol solution at concentration of 200mg / mL.
Applications De Recherche Scientifique
Industrie pharmaceutique
(+)-Cloprostenol isopropyl ester est un analogue synthétique de la prostaglandine F2α (PGF2α). Il s'agit d'un agoniste du récepteur FP et d'un agent lutéolytique puissant chez les rats et les hamsters {svg_1}. Il est 200 fois plus puissant que la PGF2α pour interrompre la grossesse lorsqu'il est administré par voie sous-cutanée à une dose quotidienne de 0,125 µg/kg chez les rats et les hamsters, sans les effets secondaires associés à la PGF2α {svg_2} {svg_3} {svg_4}.
Médecine vétérinaire
Ce composé est couramment utilisé comme médicament vétérinaire pour son effet d'interruption de la grossesse {svg_5}. Il s'agit de l'énantiomère 15® optiquement actif du cloprostenol, responsable de la majeure partie de son activité biologique {svg_6}.
Recherche sur le tissu adipeux
Il a également été démontré que le (+)-Cloprostenol était un puissant inhibiteur de la différenciation des précurseurs adipeux de rat en cultures primaires {svg_7} {svg_8}. Cela en fait un outil précieux pour étudier le développement du tissu adipeux et les maladies associées.
Synthèse chimique
Le composé a été utilisé dans le développement d'une synthèse efficace et stéréosélective des prostaglandines {svg_9}. Il sert d'intermédiaire clé dans la synthèse de diverses prostaglandines et de leurs analogues.
Recherche biochimique
Le cloprostenol isopropyl ester est une forme plus liposoluble du cloprostenol {svg_10} {svg_11} {svg_12}. Cette propriété le rend utile dans la recherche biochimique, en particulier dans les études impliquant la solubilité et le transport des lipides.
Mécanisme D'action
Target of Action
(+)-Cloprostenol isopropyl ester, also known as Cloprostenol isopropyl ester or Isopropyl cloprostenate, is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist . The primary targets of this compound are the FP prostanoid receptors.
Biochemical Pathways
It is known that prostaglandins, including f2α analogues, play crucial roles in various physiological processes, such as inflammation, vasodilation, and the regulation of smooth muscle contraction . Therefore, the activation of FP prostanoid receptors by this compound could potentially affect these processes.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As an isopropyl ester prodrug, it is likely to be hydrolyzed to its active form in the body. The rate of this hydrolysis and the subsequent distribution and metabolism of the active compound can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with FP prostanoid receptors. The activation of these receptors can lead to various cellular responses, potentially influencing processes such as inflammation, vasodilation, and smooth muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
(+)-Cloprostenol isopropyl ester plays a significant role in biochemical reactions, particularly those involving prostaglandin receptors. It acts as an agonist for the FP receptor, a type of prostaglandin receptor, with a binding affinity (K value) of 28 nM . This interaction leads to the activation of downstream signaling pathways that are crucial for its biological effects. The compound interacts with various enzymes and proteins, including cyclooxygenases and lipoxygenases, which are involved in the metabolism of prostaglandins. These interactions are essential for the synthesis and regulation of prostaglandins, which play a vital role in inflammation, smooth muscle function, and other physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to promote hair growth by stimulating the roots of hair follicles and activating hair growth pathways . Additionally, it affects various cell types, including epithelial cells and smooth muscle cells, by altering their signaling pathways. For instance, in epithelial cells, it can enhance cell proliferation and differentiation, while in smooth muscle cells, it can induce relaxation or contraction depending on the context.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FP receptor, leading to the activation of G-protein coupled receptor (GPCR) signaling pathways . This activation results in the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3), which further propagate the signal within the cell. The compound also influences gene expression by activating transcription factors that regulate the expression of genes involved in cell growth, differentiation, and metabolism. Additionally, this compound can inhibit or activate specific enzymes, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound can lead to changes in cell morphology and function, such as increased cell proliferation and altered gene expression profiles. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates hair growth and induces luteolysis in cattle and pigs . At higher doses, it can cause adverse effects such as increased sensitivity and irritation. In rats, doses ranging from 20 to 200 μg/kg body weight have been studied, with higher doses leading to more pronounced biological effects . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to prostaglandin metabolism. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases, which convert it into active metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is essential for its biological activity and regulation within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is primarily localized in tissues where prostaglandin receptors are abundant, such as the eyes and hair follicles. Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport across cell membranes. The compound’s localization and accumulation are crucial for its biological effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by its subcellular localization, as it interacts with various signaling molecules and enzymes within these compartments. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its biological activity. Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNSAYQJDKJOLH-AHTXBMBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157283-66-4 | |
| Record name | Isopropyl cloprostenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CLOPROSTENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765298537G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What evidence suggests that isopropyl cloprostenate in eyelash serums might cause periorbital volume loss?
A: Recent research has highlighted a potential connection between the use of eyelash serums containing prostaglandin analogues, like isopropyl cloprostenate, and periorbital volume loss, a condition known as prostaglandin-associated periorbitopathy (PAP) [, ]. While PAP is a recognized side effect of topical prostaglandin analogues used in glaucoma treatment, it was not previously listed as a potential side effect of eyelash serums. A study examining "before-and-after" photos of individuals using eyelash serums with prostaglandin analogues, including isopropyl cloprostenate, observed changes in the periorbital area compatible with PAP []. These changes were significantly more pronounced compared to individuals using eyelash serums without prostaglandin analogues or false eyelashes. Furthermore, a case report documented a 35-year-old female who developed periorbital hollowing after using an isopropyl cloprostenate-containing eyelash serum, with reversal of the condition observed upon discontinuation []. These findings suggest a need for greater awareness about the potential for periorbital volume loss associated with these products.
Q2: How is isopropyl cloprostenate identified in commercial eyelash serums?
A: Identifying isopropyl cloprostenate in commercial eyelash serums can be challenging. Often, the ingredient list provided to consumers does not explicitly mention the prostaglandin analogue by its full chemical name []. Instead, brand names or generic terms like "lash boosting serum" might be used. It is crucial to carefully review product labels and seek clarification from manufacturers if the presence of isopropyl cloprostenate or other prostaglandin analogues is unclear.
Q3: Has reflectance confocal microscopy been used to study the effects of isopropyl cloprostenate on the periocular area?
A: Yes, reflectance confocal microscopy has been utilized to examine periocular changes associated with isopropyl cloprostenate use in a clinical setting []. In a reported case, a 32-year-old woman presented with periocular discoloration after using an isopropyl cloprostenate-containing eyelash serum. Reflectance confocal microscopy revealed distinct changes in the periocular skin, including small white spots within the perifollicular dermis and surrounding dilated blood vessels. These findings provide further evidence for the impact of isopropyl cloprostenate on the periocular region at a microscopic level, corroborating clinical observations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




